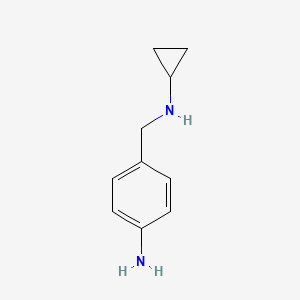

N-Cyclopropyl-4-aminobenzylamine

説明

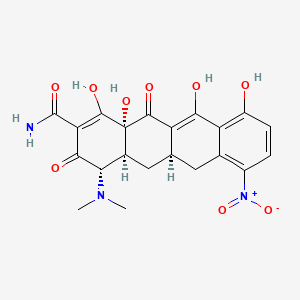

N-Cyclopropyl-4-aminobenzylamine is a chemical compound with the CAS Number: 1082768-71-5 . It has a molecular weight of 162.23 and its IUPAC name is 4-[(cyclopropylamino)methyl]aniline . It is stored in a dark place, sealed in dry, at 2-8C .

Synthesis Analysis

The synthesis of N-Cyclopropyl-4-aminobenzylamine involves the conversion of (1-ethoxycyclopropyl)oxysilane into 1-bromo-1-ethoxycyclopropane, which subsequently reacts with an aromatic amine to generate the cyclopropyl hemiaminal ether . The reduction of this intermediate then gives the desired amine .Molecular Structure Analysis

The molecular formula of N-Cyclopropyl-4-aminobenzylamine is C10H14N2 . The InChI code is 1S/C10H14N2/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7,11H2 .Physical And Chemical Properties Analysis

N-Cyclopropyl-4-aminobenzylamine is a liquid . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用

Organic Synthesis

N-Cyclopropyl-4-aminobenzylamine: is a valuable intermediate in organic synthesis. Its structure, featuring both an amine and a benzyl group, makes it a versatile building block for constructing complex molecules. It can be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. The cyclopropyl group, in particular, is known for imparting stability and unique reactivity to the molecules .

Medicinal Chemistry

In medicinal chemistry, N-Cyclopropyl-4-aminobenzylamine serves as a precursor for the development of drug candidates. Its amine group can be readily modified to create derivatives with potential biological activity. Researchers can use it to design inhibitors or modulators of various biological targets, such as enzymes or receptors, which could lead to new treatments for diseases .

Material Science

This compound can also play a role in material science, particularly in the creation of novel organic electronic materials. Its aromatic structure allows for pi-pi stacking interactions, which are crucial for the conductivity and stability of organic electronic devices. It could be used to develop new types of organic semiconductors or photovoltaic materials .

Catalysis

N-Cyclopropyl-4-aminobenzylamine: might be used as a ligand in catalysis. Its ability to coordinate to metals can help in the formation of catalysts that are used in various chemical reactions, including hydrogenation, carbon-carbon bond formation, and more. Such catalysts are essential for creating more efficient and sustainable chemical processes .

Agrochemical Research

In agrochemical research, this compound’s derivatives could be explored for their potential as new pesticides or herbicides. The structural flexibility allows for the optimization of biological activity against specific pests or weeds, contributing to the development of safer and more effective agrochemicals .

Fluorescence Studies

Due to its aromatic nature, N-Cyclopropyl-4-aminobenzylamine could be utilized in fluorescence studies. It can be incorporated into fluorescent probes or markers, which are tools commonly used in biochemistry and cell biology to visualize or track biological molecules and processes .

Peptide Synthesis

The compound can be used in peptide synthesis as an amine component for the formation of amide bonds. This application is particularly relevant in the synthesis of cyclic peptides, where the cyclopropyl group can introduce conformational constraints that affect the biological activity of the peptide .

Nanotechnology

Lastly, N-Cyclopropyl-4-aminobenzylamine may find applications in nanotechnology. Its ability to form self-assembled monolayers on surfaces can be exploited to create nanoscale structures with specific properties. These structures could be used in various high-tech applications, including sensors, drug delivery systems, and more .

Safety and Hazards

特性

IUPAC Name |

4-[(cyclopropylamino)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSPJDFQWLYSMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680227 | |

| Record name | 4-[(Cyclopropylamino)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1082768-71-5 | |

| Record name | 4-[(Cyclopropylamino)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (5S,8R,9S,10S,13S,14S,17S)-16,16-dideuterio-3,17-dihydroxy-10,13-dimethyl-17-(trideuteriomethyl)-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B1505788.png)

![2-Benzyl-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-[2-(piperidin-1-yl)ethyl]-1,6-dihydropyrimidine-4-carboxamide](/img/structure/B1505798.png)